Iodo(~13~C_2_)acetic acid

Description

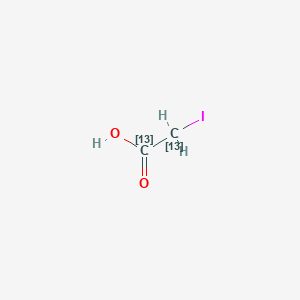

Iodo(~13~C_2_)acetic acid is an organic compound with the chemical formula ICH₂CO₂H. It is a derivative of acetic acid, where two carbon atoms are isotopically labeled with carbon-13. This compound is known for its toxicity due to its ability to act as an alkylating agent, reacting with cysteine residues in proteins .

Properties

CAS No. |

1173023-74-9 |

|---|---|

Molecular Formula |

C2H3IO2 |

Molecular Weight |

187.934 g/mol |

IUPAC Name |

2-iodoacetic acid |

InChI |

InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1 |

InChI Key |

JDNTWHVOXJZDSN-ZDOIIHCHSA-N |

Isomeric SMILES |

[13CH2]([13C](=O)O)I |

Canonical SMILES |

C(C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodo(~13~C_2_)acetic acid can be synthesized through the iodination of acetic acid. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as red phosphorus or hypochlorous acid, under controlled conditions. The reaction proceeds as follows:

CH3COOH+I2+Oxidizing agent→ICH2COOH+By-products

Industrial Production Methods

Industrial production of this compound involves similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of isotopically labeled carbon-13 in the starting material ensures the incorporation of the label into the final product .

Chemical Reactions Analysis

Types of Reactions

Iodo(~13~C_2_)acetic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of glycolic acid.

Reduction Reactions: The compound can be reduced to acetic acid using reducing agents like sodium borohydride.

Oxidation Reactions: It can be oxidized to form iodoacetic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Hydroxide ions in aqueous solution.

Reduction: Sodium borohydride in an appropriate solvent.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

Glycolic Acid: Formed through nucleophilic substitution.

Acetic Acid: Formed through reduction.

Iodoacetic Acid Derivatives: Formed through oxidation.

Scientific Research Applications

Iodo(~13~C_2_)acetic acid is widely used in scientific research due to its ability to modify sulfhydryl groups in proteins. Its applications include:

Chemistry: Used as a reagent for the modification of cysteine residues in proteins.

Biology: Employed in studies involving enzyme inhibition, particularly those involving cysteine proteases.

Medicine: Investigated for its potential anti-tumor effects and its role in inhibiting glycolysis in cancer cells.

Industry: Utilized in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Mechanism of Action

The primary mechanism of action of iodo(~13~C_2_)acetic acid involves the alkylation of cysteine residues in proteins. This reaction prevents the re-formation of disulfide bonds, thereby inhibiting the activity of enzymes that rely on these bonds for their function. The compound specifically targets the thiol group of cysteine, leading to the formation of a stable thioether linkage .

Comparison with Similar Compounds

Similar Compounds

- Chloroacetic Acid

- Bromoacetic Acid

- Fluoroacetic Acid

- Iodoacetamide

Uniqueness

Iodo(~13~C_2_)acetic acid is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in nuclear magnetic resonance (NMR) studies. Additionally, its iodine atom provides distinct reactivity compared to other halogenated acetic acids, making it a valuable tool in various chemical and biological applications .

Q & A

Q. How is Iodo-¹³C₂-acetic acid synthesized, and what role do transition metal catalysts play in its production?

Iodo-¹³C₂-acetic acid is synthesized via carbonylation reactions using isotopically labeled precursors. The Monsanto process (methanol carbonylation) provides a framework:

- Step 1 : Methanol reacts with hydrogen iodide (HI) to form methyl iodide.

- Step 2 : Methyl iodide undergoes oxidative addition with a Rhodium catalyst (e.g., [RhI₂(CO)₂]⁻) to form an octahedral intermediate.

- Step 3 : Carbon monoxide insertion generates an acetyl intermediate, which is hydrolyzed to yield acetic acid. For isotopic labeling, ¹³C-enriched CO or methanol is used to ensure incorporation into the carboxyl and methyl groups .

- Catalyst Role : Transition metals like Rh or Ir stabilize intermediates, lower activation energy, and enhance reaction specificity. The Cativa process (iridium-based) improves stability under low-water conditions .

| Synthesis Parameter | Monsanto Process | Cativa Process |

|---|---|---|

| Catalyst | Rhodium/Iodide | Iridium/Iodide |

| Temperature | 150–200°C | 150–200°C |

| Pressure | 30–60 atm | 30–60 atm |

| Isotopic Labeling | ¹³CO or ¹³CH₃OH | ¹³CO or ¹³CH₃OH |

Q. What safety precautions are necessary when handling Iodo-¹³C₂-acetic acid in laboratory settings?

- Toxicity : Limited acute toxicity data exist, but structural analogs (e.g., unlabeled iodoacetic acid) show skin corrosion (H314), acute oral toxicity (H301), and sensitization potential (H317). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Decomposition : Heating releases carbon oxides and hydrogen iodide (HI). Avoid contact with strong bases (e.g., NaOH) or reducing agents to prevent hazardous reactions .

- Storage : Keep in airtight containers, protected from light, at 2–8°C to minimize degradation .

Q. How does the carboxyl functional group in Iodo-¹³C₂-acetic acid influence its reactivity in acid-base titrations?

The carboxyl (-COOH) group acts as a weak acid (pKa ~2.6), enabling partial dissociation in aqueous solutions. In titrations:

- Endpoint Detection : Use phenolphthalein (pH 8.2–10.0) to track neutralization with strong bases (e.g., NaOH). The ¹³C labeling does not alter stoichiometry but allows isotopic tracing of reaction pathways via NMR or mass spectrometry .

- Error Mitigation : Calibrate NaOH solutions and use precision pipettes to minimize volumetric errors (e.g., ±13.6% error in unlabeled acetic acid titrations due to measurement inaccuracies) .

Advanced Research Questions

Q. How can isotopic labeling with ¹³C in iodoacetic acid improve traceability in metabolic pathway studies?

- Isotopic Tracers : ¹³C-labeled carboxyl groups enable tracking of acetyl-CoA incorporation into fatty acids or citric acid cycle intermediates via LC-MS or ¹³C-NMR. For example, in Pacifastacus leniusculus studies, ¹⁴C-labeled iodoacetic acid traced thiol ester modifications in α₂-macroglobulin .

- Quantitative Analysis : Use isotopic dilution mass spectrometry (IDMS) to correct for matrix effects, improving accuracy in quantifying metabolic flux .

Q. What methodological considerations are crucial when using Iodo-¹³C₂-acetic acid for protein alkylation to prevent isotopic exchange?

- Alkylation Protocol :

Reduction : Treat proteins with dithiothreitol (DTT) in 8M urea (pH 8.2) to break disulfide bonds.

Alkylation : Add Iodo-¹³C₂-acetic acid (0.022M) at 37°C under nitrogen to avoid isotopic exchange with ambient CO₂.

Quenching : Acidify with trifluoroacetic acid (TFA) to halt reactions .

- Isotopic Integrity : Use anaerobic conditions and avoid prolonged heating (>1 hour) to prevent ¹³C loss. Validate labeling efficiency via MALDI-TOF MS .

Q. How can researchers resolve contradictions in toxicity data for Iodo-¹³C₂-acetic acid during experimental design?

- Data Gaps : Existing SDSs report limited toxicological profiles (e.g., no carcinogenicity data). Assume worst-case hazards based on structural analogs:

- In Vitro Testing : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity in HeLa cells, referencing protocols for unlabeled iodoacetic acid .

- Contradictory Evidence : If cytotoxicity varies between studies, control for variables like pH (iodoacetic acid is more reactive at low pH) and exposure duration .

Methodological Best Practices

- Synthesis Validation : Confirm isotopic purity (>99%) via ¹³C-NMR (δ ~170 ppm for carboxyl carbon) and elemental analysis .

- Analytical Workflows : Pair HPLC with scintillation counting for dual-labeled (¹³C/¹⁴C) studies, ensuring no cross-channel interference .

- Ethical Compliance : Adhere to IARC guidelines for handling potential carcinogens, even if classified as "unlikely" (IARC Group 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.